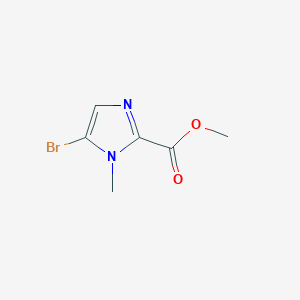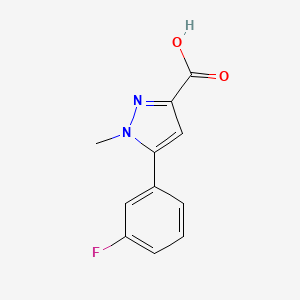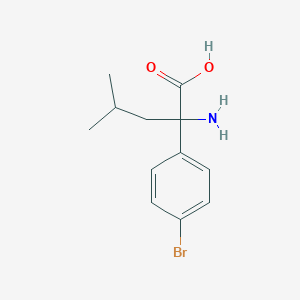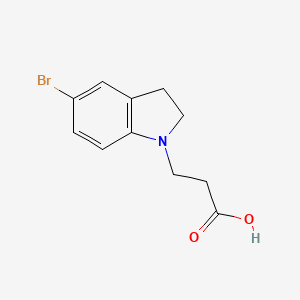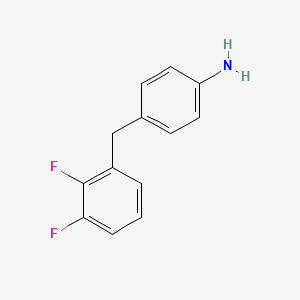
叔丁基(4-(二氟甲基)吡啶-2-基)氨基甲酸酯
描述
tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
科学研究应用
Chemistry: tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target involves biochemical assays and techniques like affinity chromatography .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some other way. Techniques like X-ray crystallography can be used to study the interaction at a molecular level .
Biochemical Pathways
These are the series of chemical reactions in a cell that the compound affects. Understanding these pathways can help predict the compound’s effects on the body. Techniques like metabolomics or proteomics can be used to study these pathways .
Pharmacokinetics
This involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. Techniques like mass spectrometry can be used to track the compound in the body .
Result of Action
This refers to the observable effects of the compound on the body or cells. These effects can be studied using a variety of techniques, including cell culture experiments and animal models .
Action Environment
This involves studying how factors like temperature, pH, and the presence of other molecules affect the compound’s stability and activity .
生化分析
Biochemical Properties
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects are crucial for understanding how the compound impacts cellular physiology and its potential use in treating diseases .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate an enzyme by inducing a conformational change that enhances its activity. These molecular interactions are fundamental for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into different products, which can have distinct biological activities. Long-term studies in vitro or in vivo are essential to assess the compound’s sustained effects on cellular function and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
Tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation in different cellular compartments or tissues. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(difluoromethyl)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
化学反应分析
Types of Reactions: tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
相似化合物的比较
- tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl N-[4-(difluoromethyl)-2-pyridyl]carbamate
Comparison: tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs .
属性
IUPAC Name |
tert-butyl N-[4-(difluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-6-7(9(12)13)4-5-14-8/h4-6,9H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXADRSFAXQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)





